N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine typically involves multiple steps. One common method includes the reaction of 1-ethylpyrazole with a suitable alkylating agent to form the corresponding N-alkylated pyrazole. This intermediate is then reacted with 2-fluorobenzyl chloride under basic conditions to introduce the 2-fluorophenyl group. Finally, the triazole ring is formed through a cyclization reaction involving a suitable azide source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another triazole derivative with potential biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer effects.
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine is unique due to its specific structural features, such as the presence of both pyrazole and triazole rings, and the incorporation of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c1-3-22-10-13(9-19-22)8-18-16-12(2)23(21-20-16)11-14-6-4-5-7-15(14)17/h4-7,9-10,18H,3,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWSVKHSTGHHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=C(N(N=N2)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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